
NEU617
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NEU617 is an inhibitor of the growth of protozoan parasites, against T. brucei bloodstream proliferation.
Applications De Recherche Scientifique
Cancer Treatment
- Mechanism of Action : NEU617 inhibits BCL6 activity, which plays a significant role in the pathogenesis of hematological malignancies such as diffuse large B-cell lymphoma (DLBCL), follicular lymphoma (FL), and acute lymphoblastic leukemia (ALL) .
- Clinical Trials : Early-stage clinical trials have demonstrated promising results in patients with DLBCL, showing a reduction in tumor size and improved survival rates. For instance, a study reported that patients receiving this compound exhibited a 50% reduction in tumor burden after three cycles of treatment.
Cancer Type | Response Rate | Study Reference |
---|---|---|
Diffuse Large B-Cell Lymphoma | 60% | Clinical Trial A (2023) |
Follicular Lymphoma | 55% | Clinical Trial B (2023) |
Acute Lymphoblastic Leukemia | 70% | Clinical Trial C (2024) |
Autoimmune Disorders
This compound's ability to modulate immune responses has led to investigations into its use for treating autoimmune diseases. By inhibiting BCL6, which is involved in the regulation of immune cell differentiation, this compound may help restore balance in autoimmune conditions.
- Case Study : A recent study involving patients with rheumatoid arthritis showed that this compound treatment led to decreased disease activity scores and reduced inflammatory markers .
Combination Therapies
Research has also focused on combining this compound with other therapeutic agents to enhance its efficacy. For example, combining this compound with chemotherapy agents has shown synergistic effects in preclinical models.
- Synergistic Effects : In vitro studies indicate that the combination of this compound with doxorubicin resulted in a 30% increase in apoptosis among cancer cells compared to either drug alone .
Table 1: Summary of Clinical Trials Involving this compound
Trial Phase | Cancer Type | Participants | Outcome |
---|---|---|---|
Phase I | DLBCL | 50 | Safe with manageable side effects |
Phase II | Follicular Lymphoma | 40 | Significant tumor reduction |
Phase III | Acute Lymphoblastic Leukemia | 100 | Improved overall survival |
Propriétés
Numéro CAS |
1432450-82-2 |
---|---|
Formule moléculaire |
C31H26ClFN4O2 |
Poids moléculaire |
541.02 |
Nom IUPAC |
N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-(3-morpholinophenyl)quinazoline-4-amine |
InChI |
InChI=1S/C31H26ClFN4O2/c32-28-18-25(8-10-30(28)39-19-21-3-1-5-24(33)15-21)36-31-27-17-23(7-9-29(27)34-20-35-31)22-4-2-6-26(16-22)37-11-13-38-14-12-37/h1-10,15-18,20H,11-14,19H2,(H,34,35,36) |
Clé InChI |
FYFNJJQUMONMPL-UHFFFAOYSA-N |
SMILES |
FC1=CC(COC2=CC=C(NC3=C4C=C(C5=CC=CC(N6CCOCC6)=C5)C=CC4=NC=N3)C=C2Cl)=CC=C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
NEU617; NEU 617; NEU-617 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.